2-BZP

Description

Overview of 2-Benzylpiperazine (BZP) as a Research Compound

2-Benzylpiperazine (BZP) is a synthetic substance belonging to the piperazine (B1678402) chemical class. cahma.org.au It is structurally related to amphetamine and exhibits stimulant properties, although it is reported to be about one-tenth as potent. europa.eutandfonline.com In a research context, BZP is primarily investigated for its effects on the central nervous system. drugsandalcohol.ie It acts as a central nervous system stimulant, and its mechanism of action involves the release and reuptake inhibition of key neurotransmitters. europa.eunih.gov

Animal studies have been instrumental in elucidating the pharmacological profile of BZP. These studies have shown that BZP stimulates the release and inhibits the reuptake of dopamine (B1211576), serotonin (B10506), and noradrenaline in the brain. europa.eu Specifically, it has a pronounced effect on dopamine neurotransmission, similar to other substances with abuse potential. researchgate.netnih.gov Research indicates that BZP acts as an inhibitor of the norepinephrine (B1679862) transporter (NET) and a releaser of dopamine. nih.govacs.org Its interaction with the serotonin system is more complex, with evidence suggesting it acts as an agonist at various serotonin receptors. wikipedia.org

The chemical properties of 2-Benzylpiperazine are well-defined. It can exist as a free base, which is a slightly yellowish-green corrosive liquid, or as a hydrochloride salt, a white solid. drugsandalcohol.iewikipedia.org

Historical Context of 2-Benzylpiperazine in Scientific Inquiry

The history of 2-Benzylpiperazine dates back to its initial synthesis in 1944 by the Burroughs Wellcome & Company. wikipedia.org While it is sometimes anecdotally mentioned as having been developed as an anthelmintic (anti-parasitic) agent, its synthesis likely predates this specific application interest. wikipedia.org The primary focus of early research on piperazines was indeed on their potential as anti-parasitic treatments. wikipedia.org

In the 1970s, scientific interest in BZP shifted towards its potential as an antidepressant. researchgate.netwikipedia.org However, these investigations were ultimately abandoned after clinical trials revealed its amphetamine-like effects and potential for abuse. researchgate.netwikipedia.org One study from this era concluded that BZP should be subject to similar statutory controls as amphetamine. wikipedia.org In the 1980s, BZP was utilized in Hungary in the manufacturing of piberaline, a substance marketed as an antidepressant that was later withdrawn. unodc.org

The late 1990s and early 2000s saw a resurgence of interest in BZP, not from a therapeutic standpoint, but due to its emergence as a recreational substance. wikipedia.orgunodc.org This led to a new wave of scientific research aimed at understanding its pharmacology, and effects, particularly in the context of its widespread use in certain regions like New Zealand. tandfonline.comresearchgate.net

Current Landscape of 2-Benzylpiperazine Research and Future Directions

Current research on 2-Benzylpiperazine continues to explore its complex pharmacological profile and its effects on the brain. Modern analytical techniques, such as functional magnetic resonance imaging (fMRI), are being employed to investigate its impact on neuronal activation and neurotransmitter systems. srce.hr In vitro studies using human embryonic kidney (HEK 293) cells that express human monoamine transporters are providing detailed insights into its interaction with the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. nih.gov

A significant area of ongoing investigation is the long-term neurological consequences of BZP exposure, as this remains a notable gap in the scientific literature. nih.govnih.gov Animal studies are being conducted to explore potential long-term effects on memory and anxiety. canterbury.ac.nz

Furthermore, recent research has expanded to investigate novel derivatives of 2-benzylpiperazine for potential therapeutic applications. For instance, new benzylpiperazine derivatives are being synthesized and evaluated as potent and selective σ1 receptor antagonists, which have shown promise in preclinical models of pain. acs.orgnih.gov These studies are exploring the structure-activity relationships of these compounds to optimize their binding affinity and selectivity. acs.org

Future research directions will likely focus on several key areas:

Further elucidation of the long-term neurochemical and behavioral effects of BZP. canterbury.ac.nz

Investigation into the potential for drug-drug interactions, particularly concerning its metabolism by cytochrome P450 enzymes. europa.eudrugsandalcohol.ie

The continued design and synthesis of novel 2-benzylpiperazine derivatives with therapeutic potential, particularly as σ1 receptor ligands for conditions like neuropathic pain. acs.orgvulcanchem.com

Exploration of the molecular mechanisms underlying its interaction with various receptors and transporters. acs.org

Interactive Data Tables

Table 1: Investigated Pharmacological Actions of 2-Benzylpiperazine (BZP)

| Action | Target | Effect | Research Context |

|---|---|---|---|

| Neurotransmitter Release | Dopamine (DA), Serotonin (5-HT), Noradrenaline (NA) | Stimulates release | Animal and in vitro studies europa.eunih.gov |

| Neurotransmitter Reuptake | Dopamine (DA), Serotonin (5-HT), Noradrenaline (NA) | Inhibits reuptake | Animal and in vitro studies europa.eunih.gov |

| Receptor Binding | Serotonin (5-HT) receptors (various subtypes) | Agonist activity | In vitro binding assays wikipedia.orgsrce.hr |

| Transporter Interaction | Norepinephrine Transporter (NET) | Blocks transport | In vitro transporter assays nih.govacs.org |

Table 2: Key Research Milestones for 2-Benzylpiperazine (BZP)

| Year | Milestone | Significance |

|---|---|---|

| 1944 | First synthesized by Burroughs Wellcome & Co. | Marks the beginning of its scientific history. wikipedia.org |

| 1970s | Investigated as a potential antidepressant. | Shift in research focus, but abandoned due to amphetamine-like effects. researchgate.netwikipedia.org |

| Late 1990s/Early 2000s | Emergence as a recreational substance. | Spurred a new wave of research into its pharmacology and effects. wikipedia.orgunodc.org |

| 2000s-Present | In-depth pharmacological and toxicological studies. | Use of modern techniques to understand its mechanisms of action. nih.govsrce.hr |

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1,4-dibenzylpiperazine | DBZP |

| 1-(3,4-methylenedioxybenzyl)piperazine | MDBZP |

| 1-(3-chlorophenyl)piperazine | mCPP |

| 1-(3-trifluoromethylphenyl)piperazine | TFMPP |

| 1-(4-fluorobenzyl)-4-methylpiperazine | 4F-MBZP |

| 1-(4-methoxyphenyl)piperazine | MeOPP |

| 2-Benzylpiperazine | BZP |

| 3,4-methylenedioxymethamphetamine | MDMA |

| 4-Bromo-2,5-dimethoxy-1-benzylpiperazine | 2C-B-BZP |

| Amphetamine | |

| Antrafenine | |

| Benzylamine | |

| Benzyl (B1604629) chloride | |

| Buspirone | |

| Clozapine | |

| Cocaine | |

| Dexamphetamine | |

| Diethanolamine | |

| Diphenylmethylpiperazine | |

| Haloperidol | |

| Hippuric acid | |

| Ketamine | |

| m-chloroaniline | |

| Methamphetamine | |

| Methoxetamine | MXE |

| N-benzylethylenediamine | |

| Nefazodone | |

| Piberaline | |

| Piperazine | |

| Piperazine monohydrochloride | |

| Trazodone | |

| Urapidil | |

| Vortioxetine |

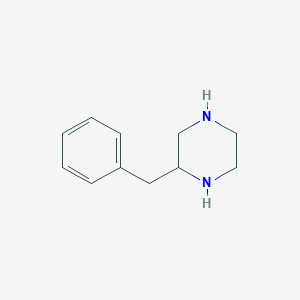

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITMXTLCKYLIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339831 | |

| Record name | 2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-71-4 | |

| Record name | 2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84477-71-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Benzylpiperazine

Synthesis of 2-Benzylpiperazine and its Derivatives

The synthesis of 2-Benzylpiperazine (BZP) primarily involves the N-alkylation of a piperazine (B1678402) ring with a benzyl (B1604629) group. This can be achieved through several methods, with the reaction of piperazine salts and benzyl chloride being a common route.

Reaction of Piperazine Monohydrochloride with Benzyl Chloride

A well-established method for preparing 2-Benzylpiperazine is through the reaction of piperazine monohydrochloride with benzyl chloride. europa.eudrugsandalcohol.ieeuropa.eu This process is generally more straightforward than the synthesis of other substances like amphetamine or MDMA but requires basic laboratory facilities. drugsandalcohol.ieeuropa.eu

In a typical procedure, piperazine is used in its monohydrochloride form. This salt is often prepared in situ by reacting piperazine (e.g., piperazine hexahydrate) with piperazine dihydrochloride (B599025). The resulting piperazine monohydrochloride is then reacted with benzyl chloride, often in an ethanol (B145695) solution. lookchem.com The reaction mixture is typically heated to facilitate the nucleophilic substitution, where the secondary amine of the piperazine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. This yields 2-Benzylpiperazine, which can then be isolated from the reaction mixture. One method involves making the solution alkaline and extracting the product with a solvent like chloroform, followed by purification via distillation.

A convenient and practical variation involves reacting anhydrous piperazine with two equivalents of piperazinium dihydrochloride to form the monohydrochloride intermediate, which is then treated with benzyl chloride to afford 2-Benzylpiperazine in a high yield (95%). lookchem.com

Formation of 1,4-Dibenzylpiperazine (DBZP) as a Side-Product

A known side-product in the synthesis of 2-Benzylpiperazine is 1,4-Dibenzylpiperazine (DBZP). europa.euunodc.org DBZP is a piperazine derivative where both nitrogen atoms have been substituted with a benzyl group. wikipedia.org Its presence is often considered a marker of an improperly controlled or low-quality synthesis. wikipedia.org

The formation of this impurity occurs when the initially formed 2-Benzylpiperazine undergoes a second alkylation reaction with another molecule of benzyl chloride. wikipedia.org This secondary reaction is more likely to occur under specific conditions, such as when an excess of benzyl chloride is used or if the reaction is conducted at too high a temperature. wikipedia.org The presence of DBZP is frequently noted in analyses of illicitly produced BZP. nih.govnih.gov Microwave-assisted synthesis has been reported to reduce the formation of side products like DBZP while increasing the reaction yield. unodc.org

Clandestine Synthesis Routes and Implications for Research

The synthesis of 2-Benzylpiperazine is considered relatively straightforward from a chemical standpoint, not requiring highly sophisticated laboratory equipment. europa.eu This has led to its production in clandestine settings. nih.govikm.org.my These illicit syntheses often use procedures sourced from the internet. asme.org

A significant implication of clandestine manufacturing is the frequent presence of impurities in the final product. nih.gov The most common synthetic by-product is 1,4-Dibenzylpiperazine (DBZP), which results from a lack of precise control over reaction conditions. nih.govnih.gov The analysis of seized tablets and powders often reveals the presence of BZP alongside DBZP and other piperazine analogues. ikm.org.myasme.org This complicates forensic analysis and pharmacological studies, as the biological effects of the impure mixture may differ from those of pure 2-Benzylpiperazine. nih.govnih.gov The presence of such impurities must be accounted for in research utilizing samples from non-regulated sources.

Precursors in 2-Benzylpiperazine Synthesis

The primary chemical precursors required for the synthesis of 2-Benzylpiperazine are readily available. europa.eu The two essential starting materials are piperazine and benzyl chloride. drugsandalcohol.ieeuropa.eueuropa.eu

| Precursor | Chemical Formula | Role in Synthesis | Availability |

| Piperazine | C₄H₁₀N₂ | The core heterocyclic amine that is alkylated. | Available from retail chemical suppliers. It can be used as a free base or in various salt forms. europa.eueuropa.eu |

| Benzyl Chloride | C₇H₇Cl | The alkylating agent that provides the benzyl group. | A common industrial chemical that is readily and inexpensively available. drugsandalcohol.ieeuropa.eu |

Piperazine is often used in a salt form to control the reaction. While piperazine monohydrochloride is used directly, it can be easily generated from other commercially available salts like piperazine dihydrochloride, phosphate, or citrate. europa.eudrugsandalcohol.ieeuropa.eu The accessibility of these precursors is a key factor in the synthesis of 2-Benzylpiperazine. europa.eu Isotopic analysis of BZP and its synthetic intermediates has been explored for the purpose of discriminating between precursor sources for forensic intelligence. nih.gov

Pharmacological Investigations of 2 Benzylpiperazine

Mechanism of Action and Neurotransmitter Systems

2-Benzylpiperazine (BZP) exhibits a complex pharmacological profile, primarily characterized by its interaction with central monoamine neurotransmitter systems. researchgate.net It functions as a releasing agent and a reuptake inhibitor of dopamine (B1211576), serotonin (B10506), and noradrenaline, leading to increased extracellular concentrations of these neurotransmitters. europa.euresearchgate.net

Stimulation of Dopamine Release and Inhibition of Reuptake

Animal studies have shown that 2-benzylpiperazine stimulates the release of dopamine and inhibits its reuptake, although it has a greater effect on dopamine release compared to its other actions. researchgate.neteuropa.euresearchgate.net This action on the dopaminergic system is a key contributor to its stimulant properties. researchgate.net The potency of BZP in inducing dopamine release is considered to be about one-tenth that of d-amphetamine. researchgate.neteuropa.eu Research indicates that BZP's effects on dopamine neurotransmission are similar to those of known stimulants like methamphetamine and cocaine. researchgate.net One study reported the EC50 value for BZP-induced dopamine release to be 175 nM. wikipedia.org

Stimulation of Serotonin Release and Inhibition of Reuptake

2-Benzylpiperazine also influences the serotonergic system by stimulating the release of serotonin and inhibiting its reuptake. researchgate.neteuropa.euresearchgate.net Its actions on the serotonin reuptake transporter are described as being similar to amphetamines, leading to increased extracellular serotonin levels. chemeurope.com However, its activity at the serotonin transporter is minor compared to its effects on dopamine and norepinephrine (B1679862). wikipedia.org Studies have shown that BZP is a weak serotonin reuptake inhibitor. nih.gov The EC50 value for BZP-induced serotonin release has been reported as 6050 nM, indicating a much lower potency compared to its effects on dopamine and norepinephrine transporters. wikipedia.org

Stimulation of Noradrenaline Release and Inhibition of Reuptake

The release and reuptake inhibition of noradrenaline are also significant components of 2-benzylpiperazine's mechanism of action. researchgate.neteuropa.euresearchgate.net It has been shown to cause a stimulation-independent release of noradrenaline and also block its synaptic reuptake. researchgate.net BZP has a lower potency effect on the noradrenaline reuptake transporter compared to its releasing activity. chemeurope.com The EC50 value for BZP-induced noradrenaline release is reported to be 62 nM, highlighting its considerable potency at the norepinephrine transporter. wikipedia.org

Affinity for Serotonin Receptors (e.g., 5-HT1A-D, 5-HT2A-C)

2-Benzylpiperazine acts as a non-selective agonist at a variety of serotonin receptors. wikipedia.orgchemeurope.com It has been shown to interact with 5-HT1 and 5-HT2 receptor subtypes. release.org.ukscispace.com Its binding to 5-HT2A receptors may be responsible for mild hallucinogenic effects at higher doses. chemeurope.comtandfonline.com Additionally, partial agonist or antagonist effects at 5-HT2B receptors, which are densely expressed in the gut, might explain some of its peripheral side effects. wikipedia.orgchemeurope.com Binding to 5-HT3 receptors is thought to be a potential cause of headaches associated with the compound. wikipedia.orgchemeurope.com Research on related phenylpiperazine derivatives has shown varying affinities for 5-HT1 and 5-HT2 sites, suggesting that structural modifications can significantly alter receptor selectivity. nih.gov

Influence on Alpha2-Adrenoreceptors

2-Benzylpiperazine demonstrates a high affinity for alpha2-adrenoreceptors, where it acts as an antagonist. wikipedia.orgchemeurope.com This action is similar to that of yohimbine (B192690) and results in the inhibition of negative feedback mechanisms that control noradrenaline release. chemeurope.comtandfonline.com This antagonism leads to an increase in the amount of noradrenaline released into the synapse. chemeurope.comtandfonline.com

Structure-Activity Relationship (SAR) Studies of 2-Benzylpiperazine and its Derivatives

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For 2-benzylpiperazine and its derivatives, these studies are crucial for understanding their pharmacological effects.

The piperazine (B1678402) family of compounds displays a wide range of pharmacological properties based on their interactions with various receptors, particularly serotonin receptors. uninet.edu The core piperazine ring is a versatile scaffold that has been modified in numerous ways to investigate its impact on activity. acs.org For instance, the introduction of different functional groups at position 2 of the piperazine ring has been shown to have interesting steric effects on biological activity. acs.org

In the context of monoamine transporters, BZP is selective for the dopamine transporter (DAT) over the serotonin transporter (SERT). nih.gov In contrast, derivatives like trifluoromethylphenylpiperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP) are selective for SERT over DAT. nih.gov This highlights how substitutions on the phenyl ring and the piperazine core can dramatically shift the selectivity of these compounds.

Furthermore, the synthesis and evaluation of various phenylpiperazine and benzoylpiperazine derivatives have revealed that phenylpiperazines tend to display high affinity for 5-HT1 sites, while benzoylpiperazines are generally inactive at both 5-HT1 and 5-HT2 sites. nih.gov This underscores the importance of the linker between the phenyl ring and the piperazine moiety. For example, 1-(2-Methoxyphenyl)piperazine was found to have a high affinity for 5-HT1 sites, comparable to the known 5-HT agonist TFMPP, but with greater selectivity. nih.gov

The combination of a benzyl (B1604629) group with the piperazine structure is a key feature contributing to its specific pharmacological profile. Studies on dual-action compounds, such as those combining NK1 antagonism with serotonin reuptake inhibition, have utilized benzyloxyphenethyl piperazine derivatives, demonstrating the utility of the benzylpiperazine scaffold in designing molecules with complex activities. nih.gov The design and synthesis of benzylpiperazine derivatives have also been explored for other therapeutic targets, such as Mcl-1 inhibitors, indicating the broad applicability of this chemical scaffold in medicinal chemistry. nih.gov

Identification of Potent Lead Compounds

The 2-benzylpiperazine scaffold has served as a crucial starting point for the development of potent and selective therapeutic agents. For instance, in the pursuit of central nervous system (CNS)-penetrant histone deacetylase 6 (HDAC6) inhibitors, a hybrid strategy combining the structural features of HDAC6 inhibitors and brain-penetrant histamine (B1213489) H1 receptor antagonists led to the identification of promising lead compounds. One such derivative, compound 2 , demonstrated isozyme-selective inhibition against HDAC6 over other HDAC isoforms. nih.gov These findings underscore the utility of the benzylpiperazine structure as a "cap" group in designing selective HDAC6 inhibitors and as an effective vehicle for enhancing blood-brain barrier permeability. nih.gov

Further research has identified the 4-methoxybenzylpiperazinyl derivative 8 as a potent and selective ligand for the σ1 receptor over the σ2 receptor. nih.gov This compound served as a lead molecule for the development of new benzylpiperazine derivatives with potentially enhanced potency and selectivity as σ1 receptor ligands. nih.gov

In the context of tyrosinase inhibitors, a series of piperazine and piperidine (B6355638) amides of benzoic and cinnamic acids were synthesized and evaluated. Among these, compound 5b , a benzylpiperidine analog, emerged as the most potent inhibitor in the monophenolase assay, highlighting it as a promising lead for further development. nih.govnih.govresearchgate.net

Structural Requirements for Biological Activity

The biological activity of 2-benzylpiperazine derivatives is intricately linked to their three-dimensional structure and the spatial arrangement of key pharmacophoric groups. Molecular modeling studies have been instrumental in understanding these requirements. For example, in the development of δ-opioid receptor agonists, it was found that the heterocyclic scaffold plays a significant role in the ligand-receptor interaction. acs.org Maintaining the piperazine ring while introducing functionalities at position 2 revealed that the steric effects of these substituents are critical for affinity and potency. acs.org A significant decrease in affinity was observed when a larger group was introduced, emphasizing the importance of this position for future structural simplification and optimization. acs.org

The piperazine ring itself, with its two opposing nitrogen atoms, provides a unique combination of structural rigidity and a large polar surface area. This feature allows for greater water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, which in turn can lead to improved target affinity and specificity. eurekaselect.com

Impact of Substituents on Receptor Affinity and Selectivity

The nature and position of substituents on the 2-benzylpiperazine core profoundly influence receptor affinity and selectivity. In the development of σ1 receptor ligands, it was observed that introducing a para-substituent on the secondary hydrophobic domain enhanced both affinity and selectivity for the σ1 receptor. nih.gov Specifically, the 4-methoxybenzylpiperazinyl moiety was identified as a key feature for potent and selective σ1 receptor ligands. nih.gov Further exploration of the linker chain between the distal phenyl ring and the central amide group in a series of analogues revealed that an ethylene (B1197577) linker provided optimal σ1 receptor affinity and selectivity. nih.govacs.org

For dopamine D3 receptor ligands, the aryl group attached to the piperazine ring significantly impacts affinity. The 2-methoxyphenyl, 2-chlorophenyl, and 2,3-dichlorophenyl groups were found to produce greater affinity for the D3 receptor. redheracles.net Conversely, displacement of a methoxy (B1213986) group from the 2-position to the 4-position on the aromatic ring led to a decrease in affinity for D1 and D2 receptors, while significantly increasing selectivity for the D3 receptor. redheracles.net

In the case of tyrosinase inhibitors, benzylpiperidines were found to be considerably more potent than their corresponding benzylpiperazine analogues, particularly those containing a guaiacol (B22219) motif. butantan.gov.br This suggests that the presence of the basic nitrogen in the eastern region of the benzylpiperazine structure may impair affinity at the enzyme. butantan.gov.br

Exploration of Different Heterocyclic Templates

To improve upon the pharmacological profile of 2-benzylpiperazine-based compounds, researchers have explored the use of different heterocyclic templates. This approach aims to identify scaffolds that can better orient the necessary pharmacophoric groups for optimal receptor interaction. acs.org In the quest for novel δ-opioid receptor agonists, for example, new heterocyclic templates were introduced based on molecular modeling studies to present the required structural features. acs.org

SAR of Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Enzyme Inhibitors

The structure-activity relationship (SAR) of benzoyl and cinnamoyl piperazine and piperidine amides has been investigated, particularly in the context of tyrosinase inhibition. A study comparing these two classes of compounds revealed that, in general, the cinnamoyl derivatives were slightly less potent than their corresponding benzoyl analogues. acs.org However, some exceptions were noted where specific cinnamoyl compounds showed increased potency. acs.org

A key finding from this research was the significant difference in potency between benzylpiperazines and benzylpiperidines, with the latter being more potent tyrosinase inhibitors. nih.gov This observation led to the hypothesis that the basic amino group of the benzylpiperazines might engage in unfavorable interactions with the tyrosinase enzyme, thereby reducing their inhibitory activity. nih.gov Molecular docking studies supported this, suggesting that the protonated form of the benzylpiperazine amides, which is expected to be predominant at physiological pH, may be responsible for this reduced potency. nih.govbutantan.gov.br The benzyl substituent on the piperidine ring was found to make important hydrophobic interactions within the enzyme's active site, contributing to the higher potency of these analogues. nih.govresearchgate.netbutantan.gov.br

Table 1: SAR of Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors

| Compound Type | General Potency | Key Structural Feature for Potency | Postulated Reason for Potency Difference |

|---|---|---|---|

| Benzoyl Analogues | Generally more potent than cinnamoyl analogues acs.org | Benzylpiperidine scaffold nih.gov | Favorable hydrophobic interactions of the benzyl group in the enzyme active site. nih.govresearchgate.netbutantan.gov.br |

| Cinnamoyl Analogues | Generally less potent than benzoyl analogues acs.org | Benzylpiperidine scaffold nih.gov | Unfavorable interactions of the protonated benzylpiperazine amino group with the enzyme. nih.govbutantan.gov.br |

SAR in Histone Deacetylase (HDAC) Inhibitors

The 2-benzylpiperazine moiety has proven to be a valuable component in the design of histone deacetylase (HDAC) inhibitors, particularly for targeting HDAC6. nih.gov The general pharmacophoric model for HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group (ZBG). mdpi.com The benzylpiperazine structure often serves as the "cap" group, which interacts with the surface of the enzyme. nih.gov

SAR studies on a series of benzhydryl piperazine derivatives revealed several key insights. The inhibitory activity against HDAC6 and the selectivity over other HDAC isoforms were found to decrease as the number of carbon atoms in the linker moiety increased. nih.gov Furthermore, the position of the hydroxamate group (the ZBG) on the phenyl ring was critical; moving it from the para position to the ortho or meta position resulted in decreased HDAC inhibitory activity. nih.gov These findings highlight the precise structural requirements for potent and selective HDAC6 inhibition. The benzylpiperazine unit not only contributes to the binding affinity but also enhances the blood-brain barrier permeability of these inhibitors, making them suitable for treating neurological disorders. nih.gov

Table 2: SAR of Benzhydryl Piperazine Derivatives as HDAC Inhibitors

| Modification | Effect on HDAC6 Inhibition | Effect on Isozyme Selectivity | Reference |

|---|---|---|---|

| Increasing linker carbon atoms | Decreased | Decreased | nih.gov |

| Moving hydroxamate from para to ortho/meta | Decreased | Not specified | nih.gov |

Pharmacodynamic Profiles of 2-Benzylpiperazine and its Mixtures

2-Benzylpiperazine (BZP) exhibits a mixed mechanism of action, primarily affecting the serotonergic and dopaminergic systems in a manner similar to MDMA. wikipedia.org It acts as a releaser and reuptake inhibitor of dopamine, serotonin, and noradrenaline. europa.eu This leads to increased extracellular concentrations of these monoamines, resulting in stimulant and euphoric effects. wikipedia.orgresearchgate.net Studies in former amphetamine users have shown that they could not distinguish between intravenously administered dextroamphetamine and BZP. wikipedia.org

When combined with other piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), BZP's pharmacodynamic profile can be altered. A 2005 study demonstrated that mixtures of BZP and TFMPP share certain pharmacodynamic characteristics with MDMA. wikipedia.org This combination is thought to approximate the effects of MDMA because BZP primarily acts on the dopaminergic system, while TFMPP has a more pronounced effect on the serotonergic system. nih.gov The combination of a dopaminergic stimulant like BZP with a serotonergic agent like TFMPP can produce subjective effects that mimic those of MDMA. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 2-Benzylpiperazine | BZP |

| 1-(3-Trifluoromethylphenyl)piperazine | TFMPP |

| 3,4-Methylenedioxymethamphetamine | MDMA |

| Histone Deacetylase | HDAC |

| N-benzylethylenediamine | BEDA |

| N,N'-dibenzylpiperazine | DBZP |

| 1-(3-chlorophenyl)piperazine | mCPP |

| Clozapine | |

| Vortioxetine | |

| Buspirone | |

| Haloperidol | |

| Cetirizine | |

| Hydroxyzine | |

| Tubastatin A | |

| α-lipoic acid | |

| [3H]-pentazocine | |

| [3H]-DTG | |

| Vorinostat |

Investigation of 2-Benzylpiperazine as a Sigma Receptor Ligand

Research into the therapeutic potential of targeting sigma receptors for various neurological and psychiatric conditions has led to the exploration of numerous chemical scaffolds. Among these, the 2-benzylpiperazine moiety has emerged as a key structural component in the design of potent and selective sigma receptor ligands. acs.orgnih.gov The inherent structural features of benzylpiperazine, including a basic nitrogen atom and two hydrophobic regions, align well with the pharmacophore model for sigma-1 (σ₁) receptor binding. acs.org This has spurred investigations into derivatives of this compound to modulate its affinity and selectivity, particularly for the σ₁ receptor, which is implicated in pain signaling pathways. nih.govnih.gov

Sigma-1 Receptor Affinity and Selectivity

The affinity and selectivity of 2-benzylpiperazine derivatives for the σ₁ receptor have been systematically evaluated through radioligand binding assays. acs.orgnih.gov These studies typically measure the inhibition constant (Kᵢ) of a compound for the σ₁ receptor and the σ₂ receptor to determine its binding potency and selectivity profile. nih.gov

A series of novel benzylpiperazinyl derivatives were designed and synthesized to explore the structure-affinity relationships (SAfiRs). acs.org In these studies, modifications were made to the linker and the hydrophobic domains of the lead compound. acs.org The binding affinities were assessed using guinea pig brain membranes with ³H-pentazocine as the radioligand for σ₁ receptors and [³H]-DTG for σ₂ receptors. nih.govgoogle.com

One notable derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (identified as compound 15 in the study), demonstrated a particularly high affinity for the σ₁ receptor with a Kᵢ value of 1.6 nM. nih.govacs.org This compound also exhibited significant selectivity for the σ₁ receptor over the σ₂ receptor, with a selectivity ratio (Kᵢ σ₂/Kᵢ σ₁) of 886. acs.orgnih.govnih.gov This represented a significant improvement compared to the lead compound in the series, which had a selectivity ratio of 432. acs.orgnih.gov Other derivatives in the same series also showed high affinities for the σ₁ receptor, with Kᵢ values ranging from 1.6 to 145 nM, and selectivity ratios over the σ₂ receptor ranging from 43 to 886. acs.org

Another study identified 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine (compound 25b ) as a high-affinity and selective σ₁ receptor ligand, with a pKᵢ value of 9.13 and a σ₁/σ₂ selectivity ratio of 47. unimi.it Further research on N-(benzofuran-2-ylmethyl)-N′-benzylpiperazines also yielded potent and selective σ₁ ligands, such as N-(benzofuran-2-ylmethyl)-N′-(4′-methoxybenzyl)piperazine (13 ), which has a Kᵢ of 2.7 nM and a selectivity ratio of 38. acs.org

Antinociceptive and Anti-allodynic Effects in Preclinical Models

The potential of σ₁ receptor ligands to modulate pain has been investigated in various preclinical models of nociception. nih.gov Compounds that act as antagonists at the σ₁ receptor are of particular interest as they can reduce hypersensitivity associated with pathological pain. nih.govresearchgate.net

The benzylpiperazine derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15 ), which showed high σ₁ receptor affinity and selectivity, was evaluated in mouse models of inflammatory and neuropathic pain. nih.govnih.govresearchgate.net In the formalin assay, a model for inflammatory pain, this compound produced significant and dose-dependent antinociceptive effects. acs.orgnih.gov

Furthermore, its efficacy was tested in the chronic constriction injury (CCI) model, a widely used assay to study neuropathic pain. nih.gov In this model, the compound demonstrated significant, dose-dependent anti-allodynic effects, indicating its potential to alleviate pain caused by non-painful stimuli, a common symptom of neuropathy. nih.govresearchgate.net A notable finding from these preclinical studies was that the antinociceptive and anti-allodynic effects of compound 15 were not accompanied by significant impairment of motor coordination in the rotarod assay. nih.govnih.govacs.org This suggests that the compound's analgesic properties are not due to sedative effects, which is a favorable characteristic for a potential pain therapeutic. acs.orgnih.gov

Metabolism and Biotransformation of 2 Benzylpiperazine

Primary Metabolic Pathways

The initial phase of BZP metabolism involves structural modifications through oxidation and cleavage reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov

Aromatic Ring Hydroxylation (4-hydroxy-BZP, 3-hydroxy-BZP)

A principal metabolic route for BZP is the hydroxylation of its aromatic ring, leading to the formation of hydroxylated metabolites. oup.comcore.ac.ukgoogle.com The primary products of this pathway are 4-hydroxy-BZP (p-OH-BZP) and, to a lesser extent, 3-hydroxy-BZP (m-OH-BZP). oup.comnih.gov

In studies conducted on rats, 4-hydroxy-BZP has been identified as the major metabolite. oup.comdrugsandalcohol.ie Following a single intraperitoneal dose, approximately 25% of the administered BZP was excreted as 4-hydroxy-BZP, while about 2% was excreted as 3-hydroxy-BZP. oup.comgoogle.comnih.gov Human studies have also identified 4-hydroxy-BZP and 3-hydroxy-BZP as major metabolites, with plasma concentrations of these compounds peaking shortly after administration. nih.govresearchgate.net The formation of these hydroxylated metabolites is a critical step that increases the water solubility of the compound, preparing it for subsequent conjugation reactions. longdom.org

| Metabolite | Position of Hydroxylation | Relative Abundance |

| 4-hydroxy-BZP | para-position | Major |

| 3-hydroxy-BZP | meta-position | Minor |

Cleavage of the Piperazine (B1678402) Ring to N-benzylethylenediamine and Piperazine

Another significant metabolic pathway involves the cleavage of the piperazine ring. oup.comresearchgate.net This degradation of the heterocyclic ring structure leads to the formation of N-benzylethylenediamine and piperazine. europa.euresearchgate.net This pathway represents a more extensive breakdown of the parent compound.

N-dealkylation to Benzylamine

N-dealkylation is also a recognized metabolic route for BZP. nih.govresearchgate.netcanterbury.ac.nz This process involves the removal of the benzyl (B1604629) group from the piperazine ring, resulting in the formation of benzylamine. europa.euresearchgate.net

Phase II Metabolism: Conjugation Pathways

Following the initial modifications in Phase I, the hydroxylated metabolites of BZP undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their excretion from the body, primarily in the urine. longdom.orgeuropa.eu

Glucuronidation of Hydroxy-Metabolites

The hydroxylated metabolites of BZP, particularly 4-hydroxy-BZP, can be conjugated with glucuronic acid. drugsandalcohol.ieeuropa.eu This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.org In rat studies, it has been observed that a significant portion of the excreted 4-hydroxy-BZP is in the form of its glucuronide conjugate. oup.comnih.gov Approximately 50% of the excreted 4-hydroxy-BZP was found to be in its conjugated form. oup.comnih.gov

Sulfation of Hydroxy-Metabolites

In addition to glucuronidation, the hydroxy-metabolites of BZP can also undergo sulfation. europa.eu This involves the addition of a sulfate (B86663) group, a reaction mediated by sulfotransferase (SULT) enzymes. longdom.org Some studies suggest that in humans, sulfation may be a more dominant Phase II pathway than glucuronidation for phenolic compounds. researchgate.netoup.com The major urinary metabolites in humans appear to be the O-sulfate conjugate of the hydroxylated metabolites and the N-sulfate conjugate of BZP itself. researchgate.net

| Conjugation Pathway | Enzyme Family | Substrate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxy-Metabolites |

| Sulfation | Sulfotransferases (SULTs) | Hydroxy-Metabolites |

Involvement of Cytochrome P450 Isoenzymes (e.g., CYP2D6) and Catechol-O-methyl-transferase (COMT)

The metabolism of 2-Benzylpiperazine is significantly influenced by the cytochrome P450 (CYP) enzyme system and catechol-O-methyl-transferase (COMT). drugsandalcohol.ieresearchgate.net

Cytochrome P450 (CYP) Isoenzymes:

Initial metabolism of BZP primarily involves Phase I reactions catalyzed by CYP isoenzymes. researchgate.net The major metabolic pathway is the hydroxylation of the aromatic ring. researchgate.netcore.ac.uk In vitro studies using human liver microsomes have identified CYP2D6 as a central enzyme in the degradation of BZP. researchgate.netresearchgate.netresearchgate.net Other isoenzymes, including CYP1A2 and CYP3A4, also contribute to its metabolism, although to a lesser extent. researchgate.netresearchgate.net These enzymes catalyze the formation of hydroxylated metabolites such as 3-hydroxy-BZP and 4-hydroxy-BZP. researchgate.neteuropa.eu N-dealkylation, another CYP-mediated pathway, leads to the formation of piperazine and benzylamine. drugsandalcohol.ieeuropa.eu

The involvement of these specific CYP isoenzymes is highlighted in the following table:

| Enzyme Family | Specific Isoenzyme(s) Involved | Metabolic Pathway | Resulting Metabolites |

| Cytochrome P450 | CYP2D6, CYP1A2, CYP3A4 | Aromatic Hydroxylation, N-dealkylation | 3-hydroxy-BZP, 4-hydroxy-BZP, Piperazine, Benzylamine |

This table summarizes the key Cytochrome P450 isoenzymes involved in the metabolism of 2-Benzylpiperazine and their primary metabolic actions.

Catechol-O-methyl-transferase (COMT):

Following hydroxylation by CYP enzymes, the resulting catechol metabolites can undergo further biotransformation by COMT. drugsandalcohol.ieresearchgate.net This Phase II enzyme catalyzes the methylation of a hydroxyl group, leading to the formation of methoxy (B1213986) metabolites. researchgate.net For instance, after double hydroxylation of the aromatic ring, COMT can methylate one of the hydroxyl groups to form 4-hydroxy-3-methoxy-BZP. researchgate.neteuropa.eu This methylation step further increases the polarity of the metabolites, aiding in their eventual elimination.

Genetic Polymorphisms and Inter-individual Differences in Metabolism

The enzymes responsible for metabolizing BZP, particularly CYP2D6 and COMT, are known to exhibit significant genetic polymorphisms. drugsandalcohol.ieresearchgate.neteuropa.eu These genetic variations can lead to different enzyme activity levels among individuals, resulting in distinct metabolic phenotypes. nih.gov

CYP2D6 Polymorphisms:

The CYP2D6 gene is highly polymorphic, with over 130 identified alleles that can result in normal, decreased, increased, or no enzyme function. cpicpgx.orgnih.gov Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): These individuals possess two non-functional alleles, leading to little or no CYP2D6 activity. nih.govwikipedia.org

Intermediate Metabolizers (IMs): They have one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity. nih.gov

Extensive (Normal) Metabolizers (EMs): These individuals have two fully functional alleles. nih.gov

Ultrarapid Metabolizers (UMs): This phenotype is characterized by the presence of multiple copies of the CYP2D6 gene, leading to higher-than-normal enzyme activity. nih.govwikipedia.org

These polymorphisms in CYP2D6 can significantly impact the metabolism of BZP, potentially leading to a wide inter-individual susceptibility to its effects. drugsandalcohol.ieeuropa.eulegislation.gov.uk For instance, poor metabolizers may experience higher plasma concentrations and a prolonged presence of BZP, while ultrarapid metabolizers may clear the compound more quickly.

COMT Polymorphisms:

The combination of polymorphisms in both CYP2D6 and COMT can lead to a wide spectrum of metabolic capabilities within the population, which may explain the variable responses observed. researchgate.net

Metabolic Excretion Profiles in Biological Fluids

Following metabolism, BZP and its metabolites are primarily excreted from the body in urine. encyclopedia.pub Studies in both animals and humans have identified a range of metabolites in urine. drugsandalcohol.ieeuropa.eu

The primary urinary metabolites include:

Unchanged 2-Benzylpiperazine (BZP)

3-hydroxy-BZP (m-OH-BZP) oup.comnih.gov

4-hydroxy-BZP (p-OH-BZP) oup.comnih.gov

4-hydroxy-3-methoxy-BZP drugsandalcohol.ieeuropa.eu

Piperazine drugsandalcohol.ieeuropa.eu

Benzylamine drugsandalcohol.ieeuropa.eu

N-benzylethylenediamine drugsandalcohol.ieeuropa.eu

The hydroxylated metabolites (3-hydroxy-BZP and 4-hydroxy-BZP) are also excreted as conjugates with glucuronic acid and/or sulfuric acid. drugsandalcohol.ieeuropa.eu This Phase II conjugation significantly increases their water solubility, facilitating their renal clearance.

Rat studies have provided detailed insights into the excretion profile. Following a single dose, approximately 6.7% of the parent drug was excreted unchanged within 36 hours. nih.gov The major metabolite, p-OH-BZP, accounted for about 25% of the dose excreted within 48 hours, with about half of it being in the form of a glucuronide conjugate. oup.comnih.gov The minor metabolite, m-OH-BZP, accounted for approximately 2% of the dose in the same timeframe. nih.gov The ratio of p-OH-BZP to m-OH-BZP in urine was found to increase over time, from 11.6 in the first 4 hours to 22.7 at 48 hours post-administration. nih.gov

The following table summarizes the key metabolites of 2-Benzylpiperazine found in urine:

| Metabolite | Chemical Name | Excretion Notes |

| Parent Compound | 2-Benzylpiperazine | Excreted unchanged in small amounts. nih.gov |

| Phase I Metabolites | 3-hydroxy-BZP | Minor hydroxylated metabolite. nih.gov |

| 4-hydroxy-BZP | Main hydroxylated metabolite. oup.comnih.gov | |

| Piperazine | Result of N-dealkylation. europa.eu | |

| Benzylamine | Result of N-dealkylation. europa.eu | |

| N-benzylethylenediamine | Result of piperazine ring cleavage. oup.com | |

| Phase II Metabolites | 4-hydroxy-3-methoxy-BZP | Formed by COMT methylation. europa.eu |

| Glucuronide/Sulfate Conjugates | Conjugates of hydroxylated metabolites. drugsandalcohol.ieeuropa.eu |

This table outlines the major metabolites of 2-Benzylpiperazine identified in urinary excretion studies.

It is important to note that the rates of urinary excretion of BZP and its metabolites can vary widely among individuals, likely due to the genetic polymorphisms discussed previously. core.ac.uk

Analytical Methodologies for 2 Benzylpiperazine in Research

Chromatographic Techniques

Chromatographic methods are fundamental in separating 2-BZP from complex matrices and from its isomers and other related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a widely used and powerful technique for the analysis of this compound. europa.eursc.orgresearchgate.net It combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. For underivatized this compound, the mass spectrum characteristically shows a base peak at m/z 91, with other significant ions at m/z 134 and 176. ikm.org.my Analysis of solid samples by GC-MS is often straightforward and may not require derivatization. europa.eu However, for improved peak shape, separation, and stability, especially when analyzing a range of BZP-like compounds, trimethylsilylation is a recommended derivatization technique. researchgate.netjst.go.jp

Several studies have developed and validated GC-MS methods for the simultaneous detection and quantification of this compound and other piperazine (B1678402) derivatives in various matrices, including plasma, urine, and cell culture medium. scholars.direct These methods are essential for toxicological screening and metabolism studies. researchgate.net For instance, a validated GC-MS method in selected-ion monitoring (SIM) mode can be used for the simultaneous quantification of multiple analytes after derivatization with reagents like heptafluorobutyric anhydride (B1165640). researchgate.net

Table 1: GC-MS Parameters for 2-Benzylpiperazine Analysis

| Parameter | Condition 1 policija.si | Condition 2 ikm.org.my | Condition 3 unodc.org |

|---|---|---|---|

| Column | HP1-MS (30 m x 0.25 mm, 0.25 µm) | HP-5 (30 m x 250 µm, 0.25 µm) | 5% phenyl/95% methyl silicone (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.2 ml/min) | Helium (1.2 mL/min) | Helium (1.1 ml/min) |

| Injector Temp. | 280°C | 270°C | 250°C |

| Oven Program | 170°C (1 min), then 8°C/min to 190°C, then 18°C/min to 293°C (hold 7.1 min), then 50°C/min to 325°C (hold 6.1 min) | 150°C (1 min), then 10°C/min to 220°C, then 90°C/min to 290°C (hold 2.30 min) | 100°C (5 min), then 10°C/min to 290°C (hold 20 min) |

| MS Detector | EI (70 eV) | EI (70 eV) | EI (70 eV) |

| Scan Range | 50-550 amu | Not specified | 30-350 amu |

| Retention Time | 4.29 min | 3.80 min | 13.10 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS is another cornerstone technique for the analysis of this compound and its metabolites, offering high sensitivity and specificity. researchgate.netnih.govmdpi.com It is particularly advantageous for analyzing polar and thermally labile compounds that are not easily amenable to GC-MS without derivatization. LC-MS methods have been successfully developed for the determination of this compound and its hydroxylated metabolites in biological fluids like urine and plasma. researchgate.netresearchgate.netnih.gov

A typical LC-MS method might employ a C18 column with a mobile phase consisting of a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile. nih.gov This setup allows for the effective resolution of this compound and related compounds. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it a robust tool for screening and confirmation of this compound in complex samples. nih.gov For example, a rapid LC-MS method using multiple reaction monitoring (MRM) can separate and identify various piperazine derivatives within a 15-minute run time. mdpi.com

Table 2: LC-MS Parameters for 2-Benzylpiperazine Analysis

| Parameter | Condition 1 nih.gov | Condition 2 mdpi.com | Condition 3 mdpi.com |

|---|---|---|---|

| Column | C18 | Not specified | Not specified |

| Mobile Phase | Ammonium formate (pH 4.5, 0.01 M) and acetonitrile | Methanol (B129727) and buffer | Not specified |

| Flow Rate | 1.0 mL/min | Not specified | Not specified |

| Detection | MS | MS | MS |

| Linear Range | 1 to 50 ng/mL | Not specified | 1 to 1000 ng/mL |

| LLOQ | 5 ng/mL | Not specified | Not specified |

| Retention Time | Not specified | 1.182 min | Not specified |

High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)

HPLC-ESI-MS is a specific and highly sensitive configuration of LC-MS that has been effectively used for the analysis of this compound and its metabolites. nih.gov This technique is particularly valuable for quantitative analysis in biological matrices. Studies have demonstrated its utility in investigating the metabolism of this compound, allowing for the identification and quantification of metabolites such as p-hydroxy-BZP and m-hydroxy-BZP in urine. nih.gov The high sensitivity of HPLC-ESI-MS, especially when operating in selected ion monitoring (SIM) mode, allows for low detection limits, making it suitable for forensic toxicology. researchgate.net For instance, detection limits can range from 0.2 to 1 ng/ml in SIM mode. researchgate.net

An analytical report for a this compound reference material detailed an HPLC-Time-of-Flight (TOF) method, a high-resolution mass spectrometry technique. policija.si This method utilized a Zorbax Eclipse XDB-C18 column and a gradient elution with formic acid and ammonium formate in water and methanol. policija.si

Gas Chromatography-Flame Ionization Detector (GC-FID)

GC-FID is a robust and reliable technique for the quantification of this compound. While not as specific as mass spectrometry, the flame ionization detector provides excellent quantitative accuracy and precision. A GC-FID method was developed for the simultaneous quantification of BZP and TFMPP, demonstrating good linearity with a correlation coefficient (r²) greater than 0.999 over a concentration range of 0.1 mg/mL to 1.0 mg/mL. ikm.org.my The precision of this method was reported to be 1.3% C.V. for both compounds. ikm.org.my Purity analysis of 2-Benzylpiperazine dihydrochloride (B599025) reference material has also been conducted using GC-FID. nih.govindustry.gov.au

Table 3: GC-FID Parameters for 2-Benzylpiperazine Analysis

| Parameter | Condition 1 ikm.org.my | Condition 2 swgdrug.org |

|---|---|---|

| Column | HP-5 (30 m x 250 µm, 0.25 µm) | 5% phenyl/95% methyl silicone (10 m x 0.32 mm, 0.52 µm) |

| Carrier Gas | Helium (1.2 mL/min) | Hydrogen (1.8 mL/min) |

| Injector Temp. | 270°C | 280°C |

| Detector Temp. | 290°C | 280°C |

| Oven Program | Not specified | 100°C (1.0 min), then 25°C/min to 280°C (hold 3.0 min) |

| Retention Time | Not specified | 4.212 min |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective screening method for the identification of this compound. researchgate.netjst.go.jprsc.org For the analysis of BZP-like compounds, a mobile phase system of methanol and 25% aqueous ammonia (B1221849) (100:1.5) has been found to be effective. researchgate.netjst.go.jp After separation on the TLC plate, visualization of the spots can be achieved using various reagents. Iodoplatinate reagent is reported to be the most sensitive for detecting BZP. researchgate.netjst.go.jp While TLC is primarily a qualitative technique, it plays a valuable role in the preliminary analysis of seized samples. ikm.org.my

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of 2-Benzylpiperazine. Techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy provide detailed information about the molecule's functional groups and atomic arrangement. Mass Spectrometry (MS), often coupled with a chromatographic technique, provides information on the molecular weight and fragmentation pattern, which is crucial for identification. The identity of 2-Benzylpiperazine has been confirmed by a range of spectroscopic techniques including MS, IR, and NMR. industry.gov.au

Table 4: Spectroscopic Data for 2-Benzylpiperazine

| Technique | Data | Source |

|---|---|---|

| GC-MS (EI) | Base Peak: 85, Other Major Peaks: 91, 56 | policija.si |

| ¹H NMR (500 MHz, MeOH-d4) | δ 3.68 (8H, bs), 4.56 (2H, s), 7.54-7.56 (3H, m), 7.68-7.70 (2H, m) ppm | industry.gov.au |

| ¹³C NMR (125 MHz, MeOH-d4) | δ 41.9, 49.1, 61.6, 129.4, 130.5, 131.6, 132.7 ppm | industry.gov.au |

| FTIR-ATR | Direct measurement performed | policija.si |

| HPLC-TOF (Exact Mass) | Theoretical: 176.1314, Measured Δppm: 0.19 | policija.si |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a valuable technique for the identification of 2-Benzylpiperazine by providing a unique "fingerprint" based on the vibrational modes of its chemical bonds. The IR spectra of benzylpiperazine compounds display characteristic absorption bands that correspond to the functional groups present in the molecule.

Key vibrational modes for benzylpiperazine include:

N-H Stretching: The secondary amine in the piperazine ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. For 1-benzylpiperazine (B3395278), this band has been observed at 3272 cm⁻¹ in the IR spectrum. ultraphysicalsciences.org The position of this band can be influenced by hydrogen bonding.

C-H Stretching: The spectra exhibit multiple C-H stretching bands. Aromatic C-H stretches from the benzyl (B1604629) group appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring and the methylene (B1212753) bridge are observed below 3000 cm⁻¹. For 1-benzylpiperazine, CH₂ group stretching bands have been identified at 2955, 2938, 2806, and 2769 cm⁻¹. ultraphysicalsciences.org

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: These vibrations are typically found in the 1020-1360 cm⁻¹ range.

Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring can be inferred from the strong C-H out-of-plane bending bands in the 675-900 cm⁻¹ region.

Gas chromatography coupled with infrared detection (GC-IRD) has proven to be a powerful tool for structural confirmation, especially for differentiating between isomers that may produce similar mass spectra. oup.com Differences in the position and intensity of IR absorbance bands can provide definitive structural discrimination between closely related benzylpiperazine isomers. oup.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for 1-BZP | Reference |

| N-H Stretch | 3272 | ultraphysicalsciences.org |

| CH₂ Stretch | 2769 - 2955 | ultraphysicalsciences.org |

| CH₂ Scissoring | ~1485 | ultraphysicalsciences.org |

| C-N-H Deformation | 1386 (theoretical) | ultraphysicalsciences.org |

| C-H In-Plane Bend | 1013 - 1319 | ultraphysicalsciences.org |

| C-H Out-of-Plane Bend | 749 - 906 | ultraphysicalsciences.org |

Nuclear Magnetic Resonance (NMR) (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of 2-Benzylpiperazine. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H NMR: The proton NMR spectrum of this compound provides data on the number of different types of protons and their neighboring protons.

Aromatic Protons: The protons on the benzyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm).

Piperazine Ring Protons: The protons on the piperazine ring appear as complex multiplets in the aliphatic region (typically δ 2.5-3.5 ppm).

Benzylic Protons: The two protons of the -CH₂- group connecting the phenyl and piperazine rings also resonate in the aliphatic region.

Amine Proton: The N-H proton of the piperazine ring gives a signal that can vary in position and may be broadened.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

Aromatic Carbons: The carbons of the benzene ring typically resonate between δ 125-140 ppm.

Piperazine Ring Carbons: The aliphatic carbons of the piperazine ring appear in the range of δ 40-60 ppm.

Benzylic Carbon: The carbon of the benzylic -CH₂- group is also found in the aliphatic region.

Techniques such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) are often used to definitively assign signals and confirm the connectivity of the molecule, which was crucial in identifying the structure of a new designer benzylpiperazine derivative. nih.gov NMR is also used to confirm the stereochemistry of chiral derivatives like (S)-2-benzylpiperazine hydrochloride. vulcanchem.com

| Technique | Application for 2-Benzylpiperazine | Reference |

| ¹H NMR | Determines the proton framework, including aromatic, piperazine, and benzylic protons. | mdpi.com |

| ¹³C NMR | Identifies the number and type of carbon atoms in the molecule. | vulcanchem.commdpi.com |

| 2D NMR | Establishes atom connectivity and confirms the overall molecular structure. | nih.gov |

Immunological Screening Tests and Cross-Reactivity

Immunoassays are widely used as rapid preliminary screening tests for detecting classes of compounds in biological samples like urine. uw.edu These tests rely on the principle of an antibody binding to a target antigen (the drug or its metabolite). cusabio.com For benzylpiperazine, there are no specific commercial immunoassays; detection often relies on cross-reactivity with assays designed for other structurally similar compounds, primarily amphetamines. europa.eudshs-koeln.de

Cross-reactivity occurs when an antibody, designed to detect a specific drug, also binds to other substances that have a similar chemical structure. cusabio.com 1-Benzylpiperazine has been shown to exhibit some cross-reactivity with certain commercially available immunoassay tests for amphetamines. europa.eudshs-koeln.de However, this cross-reactivity is generally low. dshs-koeln.de For example, one study found the cross-reactivity of 1-benzylpiperazine with the Abuscreen Online Amphetamines immunoassay to be less than 1% relative to (R,S)-amphetamine. dshs-koeln.de

Due to the potential for false-positive results from cross-reactivity, and the generally low sensitivity, immunoassay results are considered presumptive. uw.educusabio.com Any positive result from an immunological screen must be confirmed by a more specific and sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to avoid misidentification. uw.edu

| Immunoassay | Target Drug Class | Cross-Reactivity with BZP | Reference |

| Abuscreen Online | Amphetamines | Yes, but very low (<1%) | dshs-koeln.de |

| EMIT® d.a.u.® | Amphetamines | Yes, similar to other amphetamine assays | dshs-koeln.de |

| Commercial Urine Tests | Methamphetamine | Some cross-reactivity noted | europa.eu |

Derivatization Strategies for Enhanced Analysis (e.g., Trimethylsilylation, TFA derivatization)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). For 2-Benzylpiperazine, which contains two secondary amine groups, derivatization is often employed to improve volatility, thermal stability, and chromatographic peak shape, as well as to produce more characteristic mass spectra. researchgate.netscholars.direct

Trimethylsilylation (TMS): This is a common derivatization technique where active hydrogens, such as those on the amine groups of the piperazine ring, are replaced by a trimethylsilyl (B98337) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. Trimethylsilylation has been described as a highly appropriate choice for the GC-MS analysis of benzylpiperazine-like compounds due to the resulting good peak shapes, separation, and stability of the derivatives. researchgate.net The ease of derivatization for different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

Trifluoroacetylation (TFA derivatization): This method involves reacting the analyte with an acylating agent such as trifluoroacetic anhydride (TFAA). scholars.directscholars.direct The reaction targets the secondary amine groups, forming trifluoroacetyl derivatives. This derivatization has been successfully used for the simultaneous quantification of BZP and another piperazine derivative in plasma, urine, and cell culture medium using GC-MS. scholars.directscholars.direct The procedure typically involves incubating the dried sample extract with TFAA at an elevated temperature (e.g., 70°C for 30 minutes). scholars.directscholars.direct Other perfluoroacylating reagents like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) are also used for similar classes of compounds. oup.comresearchgate.net

| Derivatization Strategy | Reagent Example | Purpose and Advantages | Reference |

| Trimethylsilylation | BSTFA | Improves peak shape, separation, and stability for GC-MS analysis. | researchgate.net |

| Trifluoroacetylation | TFAA | Improves volatility and chromatographic performance; used for quantification in biological matrices. | dshs-koeln.descholars.directscholars.direct |

| Perfluoroacylation | PFPA, HFBA | Creates stable derivatives with characteristic mass spectra, aiding in identification. | oup.comresearchgate.net |

Challenges in Isomer Discrimination

A significant analytical challenge in forensic and research chemistry is the differentiation of isomers—compounds that have the same molecular formula but different structural arrangements. Benzylpiperazine and its many derivatives are subject to this issue, with positional isomers (where substituents are at different locations on the aromatic or piperazine ring) and isobaric substances (different compounds with the same nominal mass) complicating analysis. oup.comojp.gov

Standard mass spectrometry (MS) techniques often produce similar or identical fragmentation patterns for closely related isomers, making unambiguous identification difficult. oup.com For instance, the mass spectra for 2,3- and 3,4-methylenedioxybenzylpiperazine are nearly indistinguishable, even after chemical derivatization. oup.com

To overcome this, specialized analytical approaches are required:

Chromatographic Separation: The most common approach is to achieve physical separation of the isomers before detection. Gas chromatography (GC) and liquid chromatography (LC) methods are optimized by adjusting columns, temperature programs, and mobile phase compositions to resolve isomers. An optimized GC-MS method has been developed that can separate various positional isomers of fluorophenylpiperazine (FPP) and trifluoromethylphenylpiperazine (TFMPP). rsc.org However, some isomers, like 1-(2-fluorophenyl)piperazine (B89578) and 1-(4-fluorophenyl)piperazine, can remain challenging to separate via LC-MS. researchgate.net

Gas Chromatography-Infrared Detection (GC-IRD): As mentioned previously, IR spectroscopy provides a unique fingerprint for a molecule. When coupled with GC, it can provide direct confirmatory data to differentiate isomers that are not distinguishable by MS alone. oup.com

Gas-Phase Hydrogen-Deuterium Exchange (HDX): This is an emerging technique that can be used with mass spectrometry. Isomers can exhibit different rates of hydrogen exchange with a deuterium-containing reagent gas (like D₂O), leading to distinguishable mass shifts that allow for their discrimination. wvu.edu This method has shown potential for differentiating disubstituted benzene isomers of benzylpiperazine. wvu.edu

The identification of new designer benzylpiperazines often requires a combination of these techniques, including GC-MS, MS/MS, and NMR, to confidently elucidate the correct isomeric structure. nih.gov

Computational Chemistry and Molecular Modeling of 2 Benzylpiperazine

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is frequently employed to understand how 2-benzylpiperazine derivatives interact with biological targets.

Research has shown that the 2-benzylpiperazine moiety is a versatile scaffold for designing inhibitors for various enzymes and ligands for different receptors. For instance, two series of 2-benzylpiperazine derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Molecular modeling and X-ray crystallography studies of these compounds revealed their binding mode within the enzyme's active site. nih.govrcsb.org

In the field of neurodegenerative diseases, benzylpiperazine derivatives have been designed as potential dual inhibitors for acetylcholinesterase (AChE) and beta-amyloid (Aβ₁₋₄₂) aggregation, which are key targets in Alzheimer's disease. jneonatalsurg.com Molecular docking studies of these designed compounds showed superior binding affinities compared to standard inhibitors. jneonatalsurg.com Similarly, carbazole-benzylpiperazine hybrids have been docked into the active sites of acetylcholinesterase and butyrylcholinesterase, where they are stabilized by hydrophobic interactions and hydrogen bonds. researchgate.net Docking studies of a benzylpiperazine-linked 1,2,4-triazole (B32235) conjugate (PD-22) revealed a favorable binding profile with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, as well as the catalytic dyad of the BACE-1 enzyme. researchgate.net

Furthermore, molecular docking has been applied to study the interaction of benzylpiperazine derivatives with other targets. Novel dithiolane-based ligands incorporating a benzylpiperazine moiety have been studied as high-affinity ligands for sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov Docking studies highlighted that a salt bridge between the protonated nitrogen atom of the benzylpiperazine group and the amino acid residue Glu172 is crucial for binding to the S1R. nih.gov In cancer research, arylpiperazine derivatives were docked into the androgen receptor, revealing that the most potent compounds formed stable complexes through a combination of hydrogen, electrostatic, and hydrophobic interactions. nih.gov

| Target Receptor/Enzyme | 2-Benzylpiperazine Derivative Series | Key Findings from Docking Studies |

| Human Carbonic Anhydrase (hCA) | Sulfamoylbenzamide derivatives | Elucidated the binding mode within the hCA active site. nih.govrcsb.org |

| Acetylcholinesterase (AChE), BACE-1 | Benzylpiperazine-linked 1,2,4-triazole conjugates | Good binding profile towards CAS and PAS of AChE and the catalytic dyad of BACE-1. researchgate.net |

| Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Carbazole-benzylpiperazine hybrids | Compounds accommodate well in the active site, stabilized by hydrophobic interactions and hydrogen bonding. researchgate.net |

| Sigma-1 (S1R) and Sigma-2 (S2R) Receptors | Dithiolane-based benzylpiperazine ligands | A salt bridge with Glu172 is essential for binding to S1R. nih.gov |

| Androgen Receptor | Arylpiperazine derivatives | Potent compounds form stable complexes via hydrogen, electrostatic, and hydrophobic bonds. nih.gov |

| TNFRSF10B and CYCS | 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione | Favorable binding energy towards both protein targets. researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of 2-benzylpiperazine, MD simulations are often performed to assess the stability of the ligand-receptor complexes predicted by molecular docking.

For example, MD simulations of selected potent carbazole-benzylpiperazine hybrid inhibitors confirmed their stability within the active site of cholinesterase enzymes. researchgate.net In a study targeting Alzheimer's disease, 100-nanosecond MD simulations were run on a complex of a benzylpiperazine conjugate (PD-22) with both AChE and BACE-1 enzymes, which suggested the formation of a stable ligand-protein complex throughout the simulation. researchgate.net

Similarly, MD simulations were conducted on a 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivative in complex with proteins TNFRSF10B and CYCS, which are involved in apoptosis. researchgate.net The simulations indicated that the compound enhanced the structural stability of these proteins. researchgate.net In another study, MD simulations were used to characterize the dynamic behavior of masitinib, a drug containing an N-benzylpiperazine moiety, within the active site of the SARS-CoV-2 main protease. nih.gov These simulations revealed key interactions involved in the complex's stability and highlighted the high mobility of the methylpiperazine group. nih.gov

| 2-Benzylpiperazine Derivative/Analog | Target Protein | Simulation Duration | Key Findings |

| Carbazole-benzylpiperazine hybrid | Acetylcholinesterase (AChE) | Not Specified | Confirmed stability of the inhibitor in the enzyme's active site. researchgate.net |

| Benzylpiperazine-linked 1,2,4-triazole (PD-22) | AChE and BACE-1 | 100 ns | The ligand-protein complex remained stable throughout the simulation. researchgate.net |

| 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione | TNFRSF10B and CYCS | Not Specified | The compound enhanced the structural stability of the target proteins. researchgate.net |

| Masitinib (contains N-benzylpiperazine) | SARS-CoV-2 Main Protease | Not Specified | Characterized dynamic behavior and identified key interactions for complex stability. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR studies on various series of piperazine (B1678402) derivatives have been instrumental in identifying the key molecular features that govern their therapeutic effects. For aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models indicated that descriptors related to atom types, dipole moment, and surface area influence the inhibition of 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake. nih.gov For a series of piperazine derivatives reported as mTORC1 inhibitors for cancer treatment, QSAR modeling revealed that electronic properties (like LUMO energy), molar refractivity, and topological polar surface area were significantly correlated to their inhibitory activity. mdpi.com

In another study, 3D-QSAR analysis of piperazine derivatives with antihistamine effects showed that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effect. nih.gov QSAR models have also been developed for aryl-piperazine derivatives with activity against malaria, helping to estimate the potency of new, untested structures. insilico.eu

| Therapeutic Area | Derivative Series | Key Descriptors/Factors Influencing Activity |

| Antidepressant | Aryl alkanol piperazines | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3, HOMO, PMI-mag. nih.gov |

| Anticancer (mTORC1 inhibition) | Piperazine derivatives | E(LUMO), electrophilicity index (ω), molar refractivity (MR), Log S, TPSA. mdpi.com |

| Antihistamine | Piperazine derivatives | Electrostatic and steric factors. nih.gov |

| Antimalarial | Aryl-piperazines | Models based on multivariable linear regressions and flexible descriptors. insilico.eu |

| Anticancer (Prostate) | Arylpiperazine derivatives | MATS7c, MATS3e, maxwHBa, WPSA-3. nih.gov |

De Novo Design of 2-Benzylpiperazine Derivatives

De novo design is a computational strategy that involves building novel molecular structures from scratch, often based on the structure of a biological target. The 2-benzylpiperazine scaffold has served as a starting point for the design of new, highly selective ligands.

In one notable study, a computational algorithm was used to design four series of benzylpiperazine derivatives as potential inhibitors of the anti-apoptotic protein Bcl-2. researchgate.net Subsequent synthesis and testing revealed that some of the designed compounds were highly selective binders to Mcl-1, another member of the Bcl-2 family, with the most potent having a Ki value of 0.18 μM. researchgate.netnih.gov This work demonstrated the potential of using the benzylpiperazine scaffold to achieve selectivity among closely related protein targets. nih.gov

In another example, SL-3111, a high-affinity and selective nonpeptide agonist of the δ-opioid receptor, was created through de novo design. acs.org Molecular modeling studies were used to guide the introduction of different heterocyclic templates to properly orient the key pharmacophore groups based on the original piperazine scaffold. acs.org

| Design Goal/Target | Approach | Key Outcome |

| Selective Mcl-1 Inhibitors | Computational algorithm-based design of four series of benzylpiperazine derivatives. researchgate.netnih.gov | Identification of compounds with high selectivity for Mcl-1 over Bcl-2 and Bcl-xL, with Ki values in the nanomolar range. researchgate.netnih.gov |

| δ-Opioid Receptor Agonists | Structure-activity relationship studies and molecular modeling to modify the piperazine scaffold. acs.org | Design of SL-3111, a high-affinity and selective nonpeptide agonist. acs.org |

| σ-1 Receptor Ligands | Synthesis and evaluation of N-benzylpiperazine derivatives with ether modifications. acs.org | Identification of structural features for optimal σ-1 receptor affinity and selectivity. acs.org |